2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzylpiperidine moiety, an ethylsulfanylacetyl group, and a propylbenzamide structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate can be synthesized through the reaction of piperidine with benzyl chloride under basic conditions. The next step involves the introduction of the ethylsulfanylacetyl group, which can be achieved through a nucleophilic substitution reaction using ethylsulfanylacetyl chloride. Finally, the propylbenzamide moiety is introduced via an amide coupling reaction using propylamine and a suitable coupling reagent such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nucleophilic substitution and amide coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine, chlorine, or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the ethylsulfanylacetyl group could modulate the compound’s binding affinity and selectivity. The propylbenzamide structure may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperidin-1-yl)ethanamine: Shares the benzylpiperidine moiety but lacks the ethylsulfanylacetyl and propylbenzamide groups.
3-((4-Benzylpyridin-2-yl)amino)benzamide: Contains a similar benzamide structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the ethylsulfanylacetyl group, in particular, may enhance its pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2S/c1-3-14-27-26(31)23-18-22(28-25(30)19-32-4-2)10-11-24(23)29-15-12-21(13-16-29)17-20-8-6-5-7-9-20/h5-11,18,21H,3-4,12-17,19H2,1-2H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVQQOCYIVPRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)NC(=O)CSCC)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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